molecular formula C6H6BrFN2 B15226665 (4-Bromo-3-fluoro-2-pyridyl)methanamine

(4-Bromo-3-fluoro-2-pyridyl)methanamine

Cat. No.: B15226665
M. Wt: 205.03 g/mol
InChI Key: ZBZOYHRGLHSWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-fluoro-2-pyridyl)methanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 3rd position, and a methanamine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluoro-2-pyridyl)methanamine typically involves the halogenation of pyridine derivatives followed by aminationThe reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluoro-2-pyridyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) and solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and coupled products with extended aromatic systems.

Scientific Research Applications

(4-Bromo-3-fluoro-2-pyridyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluoro-2-pyridyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)methanamine
  • (4-Bromo-3-fluorophenyl)methanamine hydrochloride
  • (4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride

Uniqueness

(4-Bromo-3-fluoro-2-pyridyl)methanamine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise chemical modifications .

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

(4-bromo-3-fluoropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrFN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H,3,9H2

InChI Key

ZBZOYHRGLHSWCO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.